molecular formula C11H19ClN2O4S3 B1681642 Sezolamide hydrochloride CAS No. 119271-78-2

Sezolamide hydrochloride

Cat. No.: B1681642
CAS No.: 119271-78-2
M. Wt: 374.9 g/mol
InChI Key: VYZDSLFBCSLIEA-FVGYRXGTSA-N
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Description

Sezolamide hydrochloride is a potent carbonic anhydrase inhibitor, initially developed by Merck Sharp & Dohme Corp. It is primarily used in the treatment of ocular conditions such as glaucoma and ocular hypertension. The compound works by reducing intraocular pressure, making it a valuable therapeutic agent in ophthalmology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sezolamide hydrochloride involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves careful control of reaction conditions and purification steps to obtain the final product suitable for pharmaceutical use .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Sezolamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Sezolamide hydrochloride exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition reduces the production of bicarbonate ions, leading to decreased aqueous humor secretion in the eye, thereby lowering intraocular pressure. The compound specifically targets carbonic anhydrase isoenzymes in the ciliary processes of the eye .

Comparison with Similar Compounds

Comparison:

    Sezolamide vs. Dorzolamide: Both are topical carbonic anhydrase inhibitors, but sezolamide has shown higher potency in reducing intraocular pressure.

    Sezolamide vs. Acetazolamide: Sezolamide is used topically, whereas acetazolamide is used systemically. .

Sezolamide hydrochloride stands out due to its high potency and targeted action in reducing intraocular pressure, making it a valuable compound in ophthalmic treatments .

Properties

CAS No.

119271-78-2

Molecular Formula

C11H19ClN2O4S3

Molecular Weight

374.9 g/mol

IUPAC Name

(4S)-4-(2-methylpropylamino)-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride

InChI

InChI=1S/C11H18N2O4S3.ClH/c1-7(2)6-13-9-3-4-19(14,15)11-8(9)5-10(18-11)20(12,16)17;/h5,7,9,13H,3-4,6H2,1-2H3,(H2,12,16,17);1H/t9-;/m0./s1

InChI Key

VYZDSLFBCSLIEA-FVGYRXGTSA-N

SMILES

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N.Cl

Isomeric SMILES

CC(C)CN[C@H]1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N.Cl

Canonical SMILES

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N.Cl

Appearance

Solid powder

Key on ui other cas no.

119271-78-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+-)-isomer of sezolamide
(R)-isomer of sezolamide
(S)-isomer of sezolamide
5,6-dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide
MK 0927
MK 417
MK 927
MK-0927
MK-417
MK-927
sezolamide
sezolamide hydrochloride
sezolamide monohydrochloride
sezolamide monohydrochloride(+)-(S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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